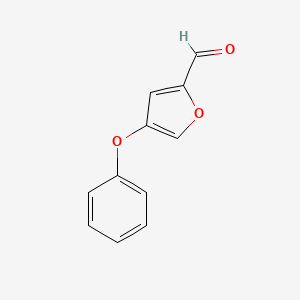

4-Phenoxyfuran-2-carbaldehyde

Overview

Description

4-Phenoxyfuran-2-carbaldehyde is a chemical compound belonging to the furan family. It is characterized by a yellowish crystalline solid appearance with a molecular formula of C11H8O3 and a molecular weight of 188.18 g/mol. This compound has garnered significant attention in scientific research due to its potential biological and industrial applications.

Mechanism of Action

Target of Action

Furan-2-carbaldehydes, a class of compounds to which 4-phenoxyfuran-2-carbaldehyde belongs, are known to be used as efficient green c1 building blocks in the synthesis of bioactive quinazolin-4(3h)-ones .

Mode of Action

The mode of action of this compound involves ligand-free photocatalytic C–C bond cleavage . Mechanistic studies suggest that conjugated N, O -tridentate copper complexes act as novel photoinitiators under visible light .

Biochemical Pathways

Furan-2-carbaldehydes are known to be involved in the synthesis of bioactive quinazolin-4(3h)-ones . This process involves ligand-free photocatalytic C–C bond cleavage .

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability .

Result of Action

Furan-2-carbaldehydes are known to be used in the synthesis of bioactive quinazolin-4(3h)-ones , suggesting potential bioactivity.

Action Environment

Furan platform chemicals, a class to which this compound belongs, are known to be derived from biomass , suggesting potential environmental influences on their production and use.

Biochemical Analysis

Biochemical Properties

4-Phenoxyfuran-2-carbaldehyde, as a furan derivative, has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . It plays an indispensable role in many synthetic pathways, for example, in the synthesis of pharmaceuticals, dyes, or polymeric materials .

Cellular Effects

. For instance, some furan derivatives have shown anticancer activity against the human ovarian cancer cell line A2780 .

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. Furan-2-carbaldehydes, as biomass-derived chemicals, are used as efficient green C1 building blocks to synthesize bioactive quinazolin-4(3H)-ones by ligand-free photocatalytic C–C bond cleavage . This suggests that this compound may also participate in similar reactions.

Temporal Effects in Laboratory Settings

, suggesting that they may have stability suitable for laboratory manipulations.

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-documented. Furan derivatives are known to play important roles in various biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxyfuran-2-carbaldehyde can be achieved through various methods. One common approach involves the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . This method is known for its efficiency in producing high yields of the desired aldehyde.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using cost-effective reagents, and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxyfuran-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Formation of 4-Phenoxyfuran-2-carboxylic acid.

Reduction: Formation of 4-Phenoxyfuran-2-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Phenoxyfuran-2-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

4-Phenylfuran-2-carbaldehyde: Similar structure but with a phenyl group instead of a phenoxy group.

Furan-2-carbaldehyde: Lacks the phenoxy substituent, making it less complex.

Uniqueness: 4-Phenoxyfuran-2-carbaldehyde stands out due to its phenoxy group, which imparts unique chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name |

4-phenoxyfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-7-10-6-11(8-13-10)14-9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQUEXYWZTWDSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=COC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701303309 | |

| Record name | 4-Phenoxy-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-00-6 | |

| Record name | 4-Phenoxy-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenoxy-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole](/img/structure/B1328792.png)

![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328798.png)

![[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328808.png)

![[(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B1328810.png)

![[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid](/img/structure/B1328811.png)